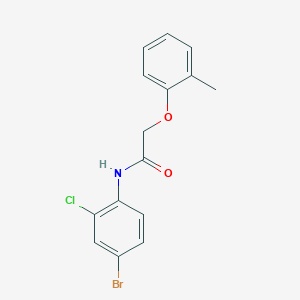![molecular formula C19H19ClFN3O2 B244050 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B244050.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play a crucial role in the epigenetic regulation of gene expression. ACY-1215 has been shown to have promising therapeutic potential in the treatment of various cancers, neurodegenerative diseases, and autoimmune disorders.
Wirkmechanismus
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide exerts its pharmacological effects by selectively inhibiting HDAC6, which is involved in the regulation of various cellular processes such as cell motility, protein degradation, and immune response. By inhibiting HDAC6, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide increases the acetylation of various cellular proteins, leading to altered gene expression and cellular functions.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects in various preclinical models. These include increased acetylation of cellular proteins, inhibition of cancer cell growth, reduction of neuroinflammation, and improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in lab experiments include its selectivity for HDAC6, its ability to enhance the efficacy of other anticancer drugs, and its potential to improve disease symptoms in various preclinical models. The limitations of using N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in lab experiments include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the development and use of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in various therapeutic applications. These include the optimization of its pharmacokinetic properties, the development of combination therapies with other anticancer drugs, and the exploration of its potential in other disease indications such as viral infections and metabolic disorders.
Synthesemethoden
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-fluoro-3-nitrobenzoic acid, which is then converted to 4-fluoro-3-aminobenzoic acid. The 4-fluoro-3-aminobenzoic acid is then reacted with 3-chloro-4-(4-acetylpiperazin-1-yl)aniline to yield the desired product, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines and enhance the efficacy of other anticancer drugs. In neurodegenerative diseases, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune disorders, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
Eigenschaften
Molekularformel |
C19H19ClFN3O2 |
|---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H19ClFN3O2/c1-13(25)23-8-10-24(11-9-23)18-7-6-16(12-17(18)20)22-19(26)14-2-4-15(21)5-3-14/h2-7,12H,8-11H2,1H3,(H,22,26) |
InChI-Schlüssel |
QMCATAKHJBURTF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)
